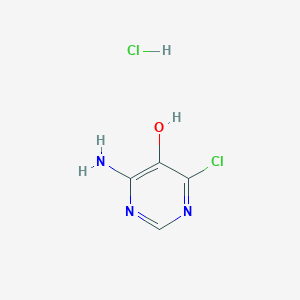

4-Amino-6-chloropyrimidin-5-ol hydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C4H5Cl2N3O |

|---|---|

Molecular Weight |

182.01 g/mol |

IUPAC Name |

4-amino-6-chloropyrimidin-5-ol;hydrochloride |

InChI |

InChI=1S/C4H4ClN3O.ClH/c5-3-2(9)4(6)8-1-7-3;/h1,9H,(H2,6,7,8);1H |

InChI Key |

AEEZQSLDJRFVLC-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=C(C(=N1)Cl)O)N.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of 4-Amino-6-chloropyrimidin-5-ol hydrochloride

The following technical guide details the chemical structure, physicochemical properties, synthesis, and applications of 4-Amino-6-chloropyrimidin-5-ol hydrochloride.

CAS Registry Number: 1956307-44-0 (HCl salt) | 38953-42-3 (Free base) Chemical Family: Halogenated Pyrimidines / Heterocyclic Building Blocks

Executive Summary

This compound is a specialized heterocyclic intermediate critical to the structural optimization of small-molecule drugs. It functions as a trifunctional scaffold , offering three distinct sites for chemical modification: the nucleophilic amino group (C4), the electrophilic chloro group (C6), and the hydroxyl group (C5).[1]

Its primary utility lies in the synthesis of fused bicyclic systems (such as oxazolopyrimidines and purine analogs) and kinase inhibitors , most notably targeting Bruton’s Tyrosine Kinase (BTK) .[1] This guide provides a comprehensive analysis of its properties, synthesis, and handling for research and development applications.[1]

Chemical Identity & Structural Analysis[1][2]

Nomenclature & Identifiers

| Parameter | Details |

| IUPAC Name | This compound |

| Synonyms | 6-Chloro-5-hydroxy-4-aminopyrimidine HCl; 4-Amino-6-chloro-5-hydroxypyrimidine hydrochloride |

| CAS Number | 1956307-44-0 (HCl Salt); 38953-42-3 (Free Base) |

| Molecular Formula | C₄H₄ClN₃O[2][3][4][5][6][7][8][9] · HCl |

| Molecular Weight | 182.01 g/mol (Salt); 145.55 g/mol (Base) |

| SMILES | ClC1=NC=NC(N)=C1O.Cl |

| InChIKey | PLOZXUFHBRJLFX-UHFFFAOYSA-N (Base) |

Structural Features

The molecule consists of a pyrimidine ring substituted at three contiguous positions:[1]

-

C4-Amino Group (-NH₂): Acts as a hydrogen bond donor and a weak nucleophile.

-

C5-Hydroxyl Group (-OH): Provides an attachment point for ethers or, crucially, allows for cyclization with the C4-amino group to form oxazole-fused rings.[1]

-

C6-Chloro Group (-Cl): A reactive handle for SNAr (Nucleophilic Aromatic Substitution) reactions, allowing the introduction of amines, thiols, or carbon nucleophiles.[1]

Tautomerism: While the structure is drawn as the hydroxy-amino form, it can exist in equilibrium with keto-imino tautomers in solution, particularly in polar protic solvents.[1] However, the aromatic character of the pyrimidine ring strongly favors the hydroxy-amino form shown below.[1]

Physicochemical Properties[8][10][11]

The following data characterizes the hydrochloride salt form, which is the preferred state for stability and solubility.

| Property | Value / Description | Context |

| Appearance | Off-white to pale yellow crystalline powder | Oxidation may darken color to amber. |

| Melting Point | >215 °C (Decomposes) | High lattice energy typical of HCl salts.[1] |

| Solubility | DMSO (>50 mg/mL), Water (Moderate), Methanol (Good) | Salt form enhances aqueous solubility.[1] |

| pKa (Predicted) | pKa₁ ≈ 3.2 (Pyrimidine N), pKa₂ ≈ 8.9 (Phenolic OH) | Amphoteric nature affects extraction pH.[1] |

| Hygroscopicity | Moderate | Store under inert atmosphere (Argon/N₂). |

| Stability | Sensitive to light and oxidation | The 5-OH group is prone to oxidation to quinoid species. |

Synthesis & Manufacturing

The synthesis of 4-Amino-6-chloropyrimidin-5-ol typically avoids direct chlorination of 4-aminopyrimidines due to selectivity issues. The industrial "Methoxy Route" is preferred for its high regioselectivity and yield.

Synthetic Pathway (The Methoxy Route)

This robust protocol proceeds via a methoxy-protected intermediate to prevent side reactions at the oxygen atom.[1]

-

Precursor: 4,6-Dichloro-5-methoxypyrimidine .

-

Step 1 (Selective Amination): Reaction with one equivalent of ammonia.[1] The steric and electronic influence of the 5-methoxy group directs substitution to the 4-position.

-

Step 2 (Demethylation): Cleavage of the methyl ether using a Lewis acid (BBr₃) or strong mineral acid (conc.[1] HBr or HCl) reveals the hydroxyl group.[1]

-

Step 3 (Salt Formation): Treatment with anhydrous HCl gas in ether/dioxane precipitates the hydrochloride salt.[1]

Visualization of Synthesis

Caption: Regioselective synthesis via the 5-methoxy intermediate to ensure correct substitution pattern.

Analytical Characterization

To validate the identity of the compound, the following spectroscopic signatures are diagnostic.

Proton NMR (¹H NMR)

Solvent: DMSO-d₆[1]

-

δ 8.15 ppm (s, 1H): The singlet for the H2 proton (between the two ring nitrogens).[1] This is the most deshielded proton.

-

δ 7.20 - 7.50 ppm (br s, 2H): The -NH₂ protons.[1] Broadening occurs due to exchange and quadrupole effects.[1]

-

δ 10.5 - 11.0 ppm (br s, 1H): The -OH proton.[1] Often broad or invisible if trace water is present.

Mass Spectrometry (LC-MS)

-

Ionization: ESI+ (Electrospray Ionization, Positive Mode)[1]

-

Parent Ion [M+H]⁺: m/z 146.0 (for the ³⁵Cl isotope).[1]

-

Isotope Pattern: A distinct 3:1 ratio of peaks at m/z 146 and 148, confirming the presence of a single chlorine atom.[1]

Applications in Drug Discovery[1][6][12]

This compound is a high-value "scaffold" used to construct complex bioactive molecules. Its specific substitution pattern allows it to serve as a mimic for the purine core found in DNA/RNA.

Primary Application: BTK Inhibitor Synthesis

The 4-amino-5-hydroxy motif is a precursor for oxazolopyrimidines and imidazopyrimidines . These fused systems are bioisosteres of the adenine ring and are critical in the design of Bruton’s Tyrosine Kinase (BTK) inhibitors (e.g., Remibrutinib analogs) used to treat B-cell malignancies and autoimmune disorders.[1]

Mechanism of Derivatization

Researchers utilize the C6-Chloro and C5-Hydroxyl groups to "lock" the conformation of the drug molecule or to fuse new rings that fit into the ATP-binding pocket of kinase enzymes.

Workflow Visualization

Caption: The compound serves as a dual-functional anchor for building kinase inhibitor libraries.[1][10]

Handling & Safety (E-E-A-T)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

Storage Protocol:

-

Temperature: Store at 2–8 °C (Refrigerate).

-

Atmosphere: Hygroscopic and oxidation-sensitive. Store under Argon or Nitrogen .

-

Container: Amber glass vials with Teflon-lined caps to prevent moisture ingress and light degradation.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13012885, 4-Amino-6-chloropyrimidin-5-ol. Retrieved from [Link]

-

Li, K., et al. (2023). Synthesis and Preclinical Evaluation of a Novel Fluorine-18-Labeled Tracer for Positron Emission Tomography Imaging of Bruton's Tyrosine Kinase. ACS Pharmacology & Translational Science, 6(3), 410-421.[1][6] (Demonstrates use in BTK inhibitor synthesis). Retrieved from [Link][1][6]

-

Brown, D. J. (2009). The Pyrimidines.[1] Wiley-Interscience. (Authoritative text on pyrimidine synthesis mechanisms).

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. mdpi.com [mdpi.com]

- 3. eMolecules 4-Amino-6-chloropyrimidin-5-ol | 38953-42-3 | MFCD13689013 | Fisher Scientific [fishersci.com]

- 4. WO2004007466A1 - Method for producing highly pure crystalline 4-amino-5,6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 5. CN103936681A - Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine - Google Patents [patents.google.com]

- 6. 38953-42-3 | 4-Amino-6-chloropyrimidin-5-ol | Chlorides | Ambeed.com [ambeed.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. dl.ndl.go.jp [dl.ndl.go.jp]

- 9. 4-amino-6-chloropyrimidin-5-ol, CasNo.38953-42-3 JIEJIE GROUP CO.,LTD. China (Mainland) [jiejiechem.lookchem.com]

- 10. Pyrimidine, 4-amino-6-chloro-5-nitro-, [webbook.nist.gov]

The Therapeutic Potential of 4-Amino-6-chloropyrimidin-5-ol Hydrochloride Derivatives: A Privileged Scaffold for Modern Drug Discovery

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active molecules, including essential components of DNA and RNA.[1][2] Among the vast landscape of pyrimidine-based scaffolds, 4-Amino-6-chloropyrimidin-5-ol and its derivatives represent a particularly promising class of compounds with demonstrated therapeutic potential across several critical disease areas. The strategic placement of amino, chloro, and hydroxyl groups provides a versatile platform for synthetic modification, enabling the development of targeted agents with high potency and selectivity. This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of these derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will explore the underlying mechanisms of action, delve into structure-activity relationships, and provide detailed experimental protocols to empower researchers in the field of drug discovery and development.

The 4-Amino-6-chloropyrimidin-5-ol Scaffold: A Foundation for Versatility

The 4-Amino-6-chloropyrimidin-5-ol moiety is an aromatic heterocyclic compound characterized by a pyrimidine ring substituted with key functional groups that govern its reactivity and biological interactions.[3][4] The chlorine atom at the 6-position is an excellent leaving group, making it the primary site for nucleophilic substitution and the introduction of diverse structural motifs. The amino group at the 4-position and the hydroxyl group at the 5-position serve as critical hydrogen bond donors and acceptors, facilitating interactions with biological targets such as enzyme active sites. This unique combination of features establishes it as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets, thereby offering a rich starting point for the development of novel therapeutics.

The broader family of pyrimidine derivatives has yielded a wide array of approved drugs, including antibacterial agents like sulfadiazine, antivirals such as zidovudine, and the cornerstone anticancer drug 5-fluorouracil.[5] This history of clinical success underscores the therapeutic promise inherent in the pyrimidine core and motivates the continued exploration of novel derivatives like those based on 4-Amino-6-chloropyrimidin-5-ol.

Synthetic Strategies for Derivatization

The generation of diverse libraries of 4-Amino-6-chloropyrimidin-5-ol derivatives hinges on well-established synthetic methodologies. The primary route for diversification involves the nucleophilic displacement of the C6-chloro substituent.

General Synthesis of the Core Intermediate:

The precursor, 4-Amino-6-chloropyrimidine, is commercially available or can be synthesized from 4,6-dichloropyrimidine via ammonolysis.[6][7] The subsequent introduction of the C5-hydroxyl group can be achieved through various hydroxylation methods.

Key Derivatization Reactions:

-

Nucleophilic Aromatic Substitution (SNAr) at C6: This is the most common strategy. The chlorine atom can be displaced by a wide range of nucleophiles, including amines, thiols, and alcohols, to introduce aryl, heteroaryl, and alkylthio substituents.[8] This reaction is typically performed in the presence of a base and a suitable solvent.

-

Modification of the C4-Amino Group: The exocyclic amino group can be acylated, alkylated, or used as a handle to link the pyrimidine core to other pharmacophores, creating hybrid molecules with potentially dual mechanisms of action.[9]

-

Functionalization of the C5-Hydroxyl Group: The hydroxyl group can be etherified or esterified to modulate the compound's physicochemical properties, such as solubility and lipophilicity, which can significantly impact pharmacokinetic profiles.

The choice of synthetic route is guided by the desired final compound and the need to control regioselectivity. The reactivity of the different positions on the pyrimidine ring allows for a systematic and logical approach to building molecular complexity and fine-tuning biological activity.

Therapeutic Applications and Mechanisms of Action

Derivatives of the 4-Amino-6-chloropyrimidin-5-ol scaffold have demonstrated significant potential in several key therapeutic areas.

Anticancer Activity

The pyrimidine core is a well-established pharmacophore in oncology, primarily due to its structural similarity to the nucleobases of DNA and RNA.[1] This allows pyrimidine analogs to interfere with the hyperactive replication and transcription processes characteristic of cancer cells.[1] Derivatives of 4-Amino-6-chloropyrimidin-5-ol have shown potent cytotoxic activity against a range of cancer cell lines through diverse mechanisms.[5][9]

Mechanisms of Action:

-

Kinase Inhibition: A primary mechanism for many pyrimidine-based anticancer agents is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[10] Derivatives have been developed as potent inhibitors of:

-

Aurora Kinases: These are essential for mitotic progression, and their inhibition leads to cell cycle arrest and apoptosis. Certain bisanilinopyrimidine derivatives bind to the ATP-binding site of Aurora kinases.[11]

-

Cyclin-Dependent Kinases (CDK4/6): Inhibition of CDK4/6 blocks cell cycle progression from the G1 to the S phase, a key therapeutic strategy in hormone receptor-positive breast cancer.[12]

-

Epidermal Growth Factor Receptor (EGFR): Fused pyrimidine derivatives like quinazolines are known to inhibit EGFR, a key driver in many solid tumors.[1][2]

-

-

Tubulin Polymerization Inhibition: Some pyrimidine-indole hybrids act as antimitotic agents by destabilizing microtubules, the cell's internal scaffolding, leading to cell cycle arrest and apoptosis.[1][13]

-

Topoisomerase II Inhibition: Molecular docking studies suggest that certain pyrimidine derivatives can intercalate with DNA and inhibit topoisomerase II, an enzyme essential for resolving DNA topological problems during replication.[5]

Structure-Activity Relationship (SAR) Insights:

-

Substitutions at the C6 position with bulky aryl or heteroaryl groups often enhance potency.

-

The nature and position of substituents on aniline rings attached to the pyrimidine core are critical for kinase selectivity and potency.[11]

-

Hybridization of the pyrimidine scaffold with other heterocyclic systems like triazole, indole, or quinazoline can lead to synergistic effects and dual-targeting capabilities.[1]

Quantitative Data on Anticancer Activity:

| Compound Class | Cancer Cell Line | Activity (IC50/EC50) | Mechanism of Action | Reference |

| N-benzyl aminopyrimidine | Glioblastoma, Breast, Colon | 4-8 µM | Proliferation Inhibition | [9] |

| Pyrimidine-indole hybrid | - | - | Microtubule Destabilization | [1] |

| Chloropyrazine-pyrimidine hybrid | Prostate (DU-145) | 5 ± 1 µg/mL | DHFR Inhibition | [14] |

| Diaryl pyrimidine thioether | Breast (MCF-7) | Potent Cytotoxicity | Tubulin Inhibition | [13] |

Signaling Pathway Visualization:

The following diagram illustrates a simplified kinase signaling pathway often targeted by pyrimidine derivatives.

Caption: Simplified MAPK/ERK signaling pathway targeted by kinase-inhibiting pyrimidine derivatives.

Antimicrobial Activity

The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the development of new antimicrobial agents.[15] Pyrimidine derivatives, particularly chloropyrimidines, have emerged as a promising class of compounds with a broad spectrum of activity.[8][16]

Spectrum of Activity:

-

Antibacterial: Activity has been demonstrated against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[8][15]

-

Antimycobacterial: Notably, certain chloropyrimidine derivatives have shown significant in vitro activity against virulent and non-virulent strains of Mycobacterium tuberculosis.[8]

-

Antifungal: Potent activity has been reported against pathogenic fungi such as Aspergillus fumigatus and Trichophyton mentagrophytes.[8]

Mechanism of Action:

While not always fully elucidated, a likely mechanism of action for antimicrobial pyrimidines is the inhibition of dihydrofolate reductase (DHFR).[14] DHFR is a critical enzyme in the folic acid synthesis pathway, which is essential for the production of nucleotides and amino acids in microbes.

Quantitative Data on Antimicrobial Activity:

| Compound Class | Organism | Activity (MIC) | Reference |

| 2,6-substituted chloropyrimidines | Mycobacterium tuberculosis | 0.75 µg/mL | [8] |

| Chloropyrazine-pyrimidine hybrid | S. aureus, E. coli | 45.37 µM | [14] |

| Bromo-chloro-pyrimidine derivative | Gram-positive & Gram-negative bacteria | Good (Zone of Inhibition 29-33 mm) | [15] |

Anti-inflammatory Activity

Chronic inflammation is a key pathological driver of many diseases. Pyrimidine derivatives have been shown to possess significant anti-inflammatory properties.[5][17]

Mechanism of Action:

The anti-inflammatory effects of pyrimidine derivatives are often attributed to their ability to inhibit key mediators of the inflammatory cascade:[17]

-

Cyclooxygenase (COX) Inhibition: Certain derivatives show potent and selective inhibition of COX-2, the inducible isoform of the enzyme responsible for producing pro-inflammatory prostaglandins at sites of inflammation.[17][18]

-

Cytokine Inhibition: Some compounds can suppress the production of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Interleukin-8 (IL-8) in response to inflammatory stimuli.[19]

-

MAPK Signaling Pathway: Anti-inflammatory effects can also be mediated by inhibiting the phosphorylation of p38 and ERK in the MAPK signaling pathway, which is crucial for the inflammatory response.[19]

Key Experimental Protocols

To facilitate further research, this section provides standardized, self-validating protocols for the synthesis and evaluation of 4-Amino-6-chloropyrimidin-5-ol derivatives.

General Protocol for Synthesis of a C6-Arylamino Derivative

This protocol describes a typical SNAr reaction.

-

Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 4-Amino-6-chloropyrimidin-5-ol hydrochloride in a suitable solvent (e.g., 2-butanol, DMF).

-

Addition of Nucleophile: Add 1.1 to 1.5 equivalents of the desired aniline derivative to the solution.

-

Catalysis: Add a catalytic amount of acid (e.g., HCl in dioxane) or a non-nucleophilic base (e.g., DIPEA) to facilitate the reaction.

-

Reaction: Heat the mixture under reflux (typically 80-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, perform an aqueous work-up by extracting the product into an organic solvent (e.g., ethyl acetate), washing with brine, and drying over anhydrous sodium sulfate.

-

Purification: Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

-

Characterization: Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and Mass Spectrometry.

In Vitro Cytotoxicity Evaluation using MTT Assay

This protocol assesses the ability of a compound to inhibit cancer cell proliferation.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with vehicle control (e.g., DMSO) and untreated cells.

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is converted to purple formazan crystals by metabolically active cells.

-

Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Overall Research Workflow

The following diagram outlines the typical workflow for developing and testing novel pyrimidine derivatives.

Caption: A typical workflow for the discovery and optimization of pyrimidine-based therapeutic agents.

Future Perspectives and Conclusion

The this compound scaffold and its derivatives have firmly established their place as a versatile and highly promising platform in modern drug discovery. The wealth of research clearly demonstrates their potential as potent anticancer, antimicrobial, and anti-inflammatory agents. The true strength of this scaffold lies in its synthetic tractability, which allows for fine-tuning of its biological activity and physicochemical properties through targeted chemical modifications.

Future research should focus on several key areas. Firstly, the development of derivatives with enhanced selectivity for specific kinase isoforms or microbial targets will be crucial for minimizing off-target effects and improving therapeutic indices. Secondly, a deeper investigation into their in vivo efficacy, pharmacokinetic profiles, and safety is necessary to translate the promising in vitro data into clinical candidates. The use of molecular hybridization to create dual-target inhibitors represents another exciting avenue for overcoming drug resistance.

References

-

Title: Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives Source: Asian Journal of Pharmaceutical and Clinical Research URL: [Link]

-

Title: Chloropyrimidines as a new class of antimicrobial agents - PubMed Source: National Center for Biotechnology Information URL: [Link]

-

Title: Role of Pyrimidine Derivatives in the Treatment of Cancer - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - MDPI Source: MDPI URL: [Link]

-

Title: Synthesis, Evaluation of Biological Activity, Docking and Molecular Dynamic Studies of Pyrimidine Derivatives | Bentham Science Publishers Source: Bentham Science URL: [Link]

-

Title: Assessment of the Antimicrobial and Antiproliferative Activities of Chloropyrazine-Tethered Pyrimidine Derivatives: In Vitro, Molecular Docking, and In-Silico Drug-Likeness Studies - MDPI Source: MDPI URL: [Link]

-

Title: Studies on synthesis of pyrimidine derivatives and their antimicrobial activity Source: Indian Academy of Sciences URL: [Link]

-

Title: Chloropyrimidines as a New Class of Antimicrobial Agents | Request PDF - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles Source: Oriental Journal of Chemistry URL: [Link]

-

Title: Synthesis and Anti-Inflammatory Activity of Spiropyrimido[4,5-d]pyrimidine Derivatives Source: ResearchGate URL: [Link]

-

Title: Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury - PMC Source: National Center for Biotechnology Information URL: [Link]

- Title: CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds - Google Patents Source: Google Patents URL

-

Title: Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Publishing Source: Royal Society of Chemistry URL: [Link]

-

Title: Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - MDPI Source: MDPI URL: [Link]

-

Title: Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: 4-Amino-6-chloropyrimidin-5-ol | C4H4ClN3O | CID 13012885 - PubChem Source: PubChem URL: [Link]

-

Title: Development of CDK4/6 Inhibitors: A Five Years Update - MDPI Source: MDPI URL: [Link]

- Title: WO2019060611A1 - Cyclic iminopyrimidine derivatives as kinase inhibitors - Google Patents Source: Google Patents URL

- Title: WO2002000628A2 - Synthesis of chlorinated pyrimidines - Google Patents Source: Google Patents URL

Sources

- 1. Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. CAS 5305-59-9: 4-Amino-6-chloropyrimidine | CymitQuimica [cymitquimica.com]

- 4. 4-Amino-6-chloropyrimidin-5-ol | C4H4ClN3O | CID 13012885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds - Google Patents [patents.google.com]

- 7. 4-Amino-6-chloropyrimidine | CAS 5305-59-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. Chloropyrimidines as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents | MDPI [mdpi.com]

- 10. WO2019060611A1 - Cyclic iminopyrimidine derivatives as kinase inhibitors - Google Patents [patents.google.com]

- 11. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. benthamdirect.com [benthamdirect.com]

- 14. mdpi.com [mdpi.com]

- 15. Studies on synthesis of pyrimidine derivatives and their antimicrobial activity - Arabian Journal of Chemistry [arabjchem.org]

- 16. researchgate.net [researchgate.net]

- 17. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 18. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties [mdpi.com]

- 19. Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Determining the Solubility Profile of 4-Amino-6-chloropyrimidin-5-ol Hydrochloride

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility profile of 4-Amino-6-chloropyrimidin-5-ol hydrochloride. While specific experimental data for this compound is not extensively published, this document outlines the foundational principles and detailed experimental protocols necessary to generate a robust and reliable solubility profile. We will delve into the physicochemical properties of the molecule, the theoretical underpinnings of solubility, and provide step-by-step methodologies for determining its solubility in both aqueous and organic media.

Introduction: The Significance of Solubility in Drug Development

Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial drugs.[1][2][3] this compound, a member of this important class, possesses a unique combination of functional groups that suggest significant biological potential. However, for any compound to be a viable drug candidate, it must first be absorbed into the systemic circulation, a process heavily reliant on its solubility.

Poor aqueous solubility can lead to low bioavailability, undermining the therapeutic potential of an otherwise promising compound.[1] Therefore, a thorough understanding of a compound's solubility in various solvents is paramount during the early stages of drug discovery and development. This guide provides the necessary tools to establish a comprehensive solubility profile for this compound, enabling informed decisions in lead optimization and pre-formulation studies.

Physicochemical Landscape of this compound

The solubility of a compound is intrinsically linked to its molecular structure and physicochemical properties. Let's dissect the key features of this compound:

-

The Pyrimidine Core: The pyrimidine ring is a π-deficient aromatic heterocycle due to the presence of two electronegative nitrogen atoms.[4][5] This electron deficiency influences its interactions with solvents.

-

Functional Groups:

-

Amino Group (-NH₂): This group can act as both a hydrogen bond donor and acceptor, promoting solubility in protic solvents like water.

-

Hydroxyl Group (-OH): Similar to the amino group, the hydroxyl group is a strong hydrogen bond donor and acceptor, significantly contributing to aqueous solubility.

-

Chloro Group (-Cl): The electron-withdrawing nature of the chlorine atom can influence the pKa of the molecule and its overall polarity.[4]

-

-

Hydrochloride Salt: The formation of a hydrochloride salt is a common strategy to enhance the aqueous solubility of basic compounds.[6][7] The hydrochloride salt of 4-Amino-6-chloropyrimidin-5-ol will be significantly more soluble in water than its free base form. However, it's important to be aware of the "common ion effect," where the solubility of the hydrochloride salt can be suppressed in solutions already containing chloride ions, such as in gastric fluid.[8][9]

The Role of pKa

The pKa of a compound is the pH at which it is 50% ionized. The amino group on the pyrimidine ring will have a specific pKa. For a related compound, 4-aminopyrimidine, the pKa is approximately 5.7.[10] The pKa of this compound will be influenced by the additional chloro and hydroxyl substituents. As a hydrochloride salt, the compound will be protonated and more soluble in acidic to neutral pH ranges. As the pH increases above the pKa of the amino group, the compound will deprotonate to the less soluble free base.

Theoretical Framework: "Like Dissolves Like"

The principle of "like dissolves like" is a fundamental concept in predicting solubility. It states that a solute will dissolve best in a solvent that has a similar polarity. Solvents can be broadly categorized as polar and non-polar, with a further subdivision of polar solvents into protic and aprotic.

-

Polar Protic Solvents: These solvents, such as water and alcohols, have O-H or N-H bonds and can act as hydrogen bond donors.[11][12] Given the presence of amino and hydroxyl groups, this compound is expected to have favorable interactions with these solvents.

-

Polar Aprotic Solvents: Solvents like DMSO, DMF, and acetonitrile have high dielectric constants and are polar, but they lack O-H or N-H bonds and cannot donate hydrogen bonds.[11][12] The polarity of these solvents will allow for some degree of solubility.

-

Non-polar Solvents: Solvents such as hexane and toluene have low dielectric constants and are unable to form significant hydrogen bonds.[11][12] The solubility of a polar compound like this compound is expected to be very low in these solvents.

The interplay between the compound's structural features and the solvent's properties dictates the extent of solubility.

Figure 1: Key factors influencing the solubility of this compound.

Experimental Determination of Solubility

The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility.[13] This involves agitating an excess of the solid compound in the solvent for a sufficient time to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved compound in the supernatant.

Protocol 1: Thermodynamic Aqueous Solubility via Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in water at a controlled temperature.

Materials:

-

This compound

-

Deionized water

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

HPLC system for quantification

Procedure:

-

Add an excess amount of this compound to a glass vial.

-

Add a known volume of deionized water to the vial.

-

Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Shake the vials for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, allow the vials to stand to let the undissolved solid settle.

-

Centrifuge the vials to further separate the solid from the supernatant.

-

Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered supernatant with a suitable mobile phase for HPLC analysis.

-

Quantify the concentration of the dissolved compound using a validated HPLC method.

Figure 2: Experimental workflow for the shake-flask solubility determination.

Protocol 2: Solubility in Organic Solvents

The same shake-flask protocol described above can be applied to determine the solubility in various organic solvents. A selection of solvents with varying polarities should be tested to obtain a comprehensive profile.

Recommended Organic Solvents:

-

Polar Protic: Methanol, Ethanol

-

Polar Aprotic: Acetonitrile, Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF)

-

Non-polar: Toluene, Hexane

Quantitative Analysis by HPLC

A robust and validated High-Performance Liquid Chromatography (HPLC) method is essential for accurate quantification.

Hypothetical HPLC Method:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[14][15]

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and acetonitrile.[16]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of maximum absorbance for the compound (to be determined by UV-Vis spectroscopy).

-

Quantification: A calibration curve should be prepared using standard solutions of known concentrations of this compound.

Predicted Solubility Profile and Data Presentation

While experimental determination is necessary for definitive data, a hypothetical solubility profile can be predicted based on the compound's structure. This serves as a useful starting point for experimental design.

Table 1: Predicted Solubility Profile of this compound

| Solvent Class | Solvent | Polarity Index | Dielectric Constant | Predicted Solubility | Rationale |

| Polar Protic | Water | 10.2 | 80.1 | High | Strong hydrogen bonding with -NH₂, -OH groups and ion-dipole interactions with the hydrochloride salt. |

| Methanol | 5.1 | 32.7 | High | Polar protic solvent capable of hydrogen bonding. | |

| Ethanol | - | 24.55 | Moderate to High | Less polar than methanol, but still a good hydrogen bonding solvent. | |

| Polar Aprotic | DMSO | 7.2 | 46.7 | High | Highly polar solvent, effective at solvating polar molecules. |

| DMF | 6.4 | 36.7 | Moderate to High | Good polar solvent. | |

| Acetonitrile | 5.8 | 37.5 | Moderate | Less polar than DMSO and DMF. | |

| Non-polar | Toluene | 2.4 | 2.38 | Very Low | Mismatch in polarity, unable to form significant favorable interactions. |

| Hexane | 0.1 | 1.88 | Insoluble | Highly non-polar, no favorable interactions with the polar solute. |

Solvent property data sourced from multiple references.[17][18]

Conclusion

This technical guide provides a comprehensive roadmap for determining the solubility profile of this compound. By understanding the physicochemical properties of the molecule and applying robust experimental methodologies such as the shake-flask method coupled with HPLC analysis, researchers can generate the critical data needed to advance this compound through the drug development pipeline. The insights gained from a well-defined solubility profile are invaluable for formulation development and for predicting in vivo performance, ultimately contributing to the successful translation of a promising molecule into a therapeutic reality.

References

- Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.

- Physicochemical Properties of Novel Pyrimidine Compounds: A Technical Guide. Benchchem.

- 4-Aminopyrimidine CAS#: 591-54-8. ChemicalBook. Available at: https://www.chemicalbook.com/ProductChemicalPropertiesCB5710484.htm

- Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. SciSpace.

- Polar Protic and Aprotic Solvents. Chemistry LibreTexts. Available at: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/07%3A_Alkyl_Halides_and_Nucleophilic_Substitution/7.04%3A_Solvents_in_Organic_Chemistry

- Precaution on use of hydrochloride salts in pharmaceutical formul

- Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online.

- Synthesis and Analysis of Hydrochloride Salts Used as Adulterants. Scholars Crossing. Available at: https://scholarscrossing.bridgew.edu/cgi/viewcontent.cgi?article=1497&context=undergrad_rev

- Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiprolifer

- Solubility-pH profiles of a free base and its salt: sibutramine as a case study. ADMET & DMPK.

- HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review).

- A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Deriv

- Pyrimidine. Wikipedia. Available at: https://en.wikipedia.org/wiki/Pyrimidine

- Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. ACS Omega. Available at: https://pubs.acs.org/doi/10.1021/acsomega.8b00985

- Common Solvents Used in Organic Chemistry: Table of Properties 1. Millipore Sigma.

- Solvent Physical Properties. University of Michigan.

- Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Available at: https://www.masterorganicchemistry.com/2012/04/27/polar-protic-polar-aprotic-nonpolar-all-about-solvents/

- Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. PubMed.

- Properties of Common Organic Solvents. University of Minnesota.

- Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. SIELC Technologies. Available at: https://sielc.

- 4-Aminopyrimidine. PubChem. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/68958

- Development and Validation of RP-HPLC Method for Quantitative estimation of Pyrazinamide in Bulk and Pharmaceutical dosage forms.

- Among 2-aminopyridine and 4-aminopyridine which is more basic?. Quora. Available at: https://www.quora.com/Among-2-aminopyridine-and-4-aminopyridine-which-is-more-basic

- 4-Aminopyrimidine. NIST WebBook. Available at: https://webbook.nist.gov/cgi/cbook.cgi?ID=C591548&Mask=200

- 4-Aminopyridine 0.98 4AP. Sigma-Aldrich. Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/a1005

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. medcraveonline.com [medcraveonline.com]

- 3. Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Pyrimidine - Wikipedia [en.wikipedia.org]

- 6. Scholars Crossing - Liberty University Research Week: Synthesis and Analysis of Hydrochloride Salts Used as Adulterants [digitalcommons.liberty.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. rjpdft.com [rjpdft.com]

- 9. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4-Aminopyrimidine CAS#: 591-54-8 [m.chemicalbook.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. hrcak.srce.hr [hrcak.srce.hr]

- 14. researchgate.net [researchgate.net]

- 15. sphinxsai.com [sphinxsai.com]

- 16. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Solvent Physical Properties [people.chem.umass.edu]

- 18. www1.chem.umn.edu [www1.chem.umn.edu]

CAS number and molecular weight of 4-Amino-6-chloropyrimidin-5-ol hydrochloride

Executive Summary

4-Amino-6-chloropyrimidin-5-ol hydrochloride (CAS: 1956307-44-0) is a highly functionalized pyrimidine intermediate critical to the synthesis of bioactive nucleoside analogs, antiviral agents, and kinase inhibitors. Distinguished by its orthogonal reactivity—featuring an electrophilic C6-chlorine, a nucleophilic C4-amine, and a C5-hydroxyl group—it serves as a versatile scaffold for constructing fused heterocyclic systems such as oxazolopyrimidines and purine mimetics. This guide details its physicochemical properties, synthesis pathways, and quality control protocols.

Chemical Identity & Structure

| Parameter | Detail |

| Compound Name | This compound |

| Synonyms | 6-Chloro-5-hydroxy-4-aminopyrimidine HCl; 4-Amino-6-chloro-5-pyrimidinol hydrochloride |

| CAS Number (Salt) | 1956307-44-0 |

| CAS Number (Free Base) | 38953-42-3 |

| Molecular Formula | C₄H₅Cl₂N₃O (Salt) / C₄H₄ClN₃O (Base) |

| Molecular Weight | 182.01 g/mol (Salt) / 145.55 g/mol (Base) |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in Water, DMSO, Methanol; Insoluble in Hexane, DCM |

| SMILES | Cl.Nc1nc[nH]c(O)c1Cl |

Structural Visualization

The following diagram illustrates the chemical structure and the potential for tautomeric equilibrium, which is critical for understanding its reactivity in nucleophilic substitutions.

Figure 1: Relationship between free base, salt form, and tautomeric states.

Physicochemical Properties[4][5][6][7][8][9][10]

-

Acidity (pKa): The C5-hydroxyl group is weakly acidic (predicted pKa ~8.5–9.0), while the pyrimidine nitrogen (N1/N3) can be protonated (pKa ~3.0–4.0). The HCl salt is acidic in aqueous solution.

-

Hygroscopicity: The hydrochloride salt is hygroscopic. It must be stored under inert gas (Argon/Nitrogen) at -20°C to prevent hydrolysis or degradation.

-

Stability: Stable under acidic conditions. Susceptible to hydrolysis at the C6-chlorine position under strong basic conditions at elevated temperatures.

Synthesis & Production Strategies

The synthesis of 4-Amino-6-chloropyrimidin-5-ol typically proceeds via the functionalization of 4,6-dichloropyrimidine derivatives.[1][2] Two primary routes are employed depending on starting material availability.[3]

Route A: Direct Ammonolysis (Preferred)

This route involves the regioselective displacement of one chloride in 4,6-dichloropyrimidin-5-ol with ammonia.

Route B: Demethylation Strategy

Used when the 5-methoxy precursor is more readily available.

Figure 2: Primary synthetic pathways for this compound.

Detailed Protocol (Route A Adaptation)

-

Starting Material: Dissolve 4,6-dichloropyrimidin-5-ol (1.0 eq) in Methanol.

-

Ammonolysis: Cool to 0°C. Slowly bubble anhydrous Ammonia gas or add 7N NH3 in Methanol (3.0 eq).

-

Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC/HPLC for disappearance of starting material. Note: Over-reaction can lead to 4,6-diamino byproduct.

-

Workup: Concentrate in vacuo. Resuspend in minimal water, adjust pH to ~5–6 to precipitate the free base. Filter and dry.

-

Salt Formation: Dissolve free base in dry 1,4-Dioxane. Add 4M HCl in Dioxane (1.1 eq) dropwise at 0°C. The hydrochloride salt precipitates immediately. Filter under Nitrogen.[4]

Analytical Characterization & Quality Control

To ensure suitability for pharmaceutical applications, the following QC protocol is recommended.

High-Performance Liquid Chromatography (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid (or TFA).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 280 nm.

-

Retention Time: The compound is polar; expect early elution (approx. 2–4 min depending on dead volume).

Nuclear Magnetic Resonance (NMR)[4][5][9][10]

-

Solvent: DMSO-d6 (D2O exchange may eliminate OH/NH signals).

-

1H NMR Expectations:

-

Singlet ~8.0–8.2 ppm (1H, Pyrimidine H-2).[3]

-

Broad Singlet ~7.0–7.5 ppm (2H, -NH2, exchangeable).

-

Broad Singlet ~10.0–11.0 ppm (1H, -OH, exchangeable).

-

Mass Spectrometry (MS)[5]

-

Method: ESI-MS (Positive Mode).

-

Expected m/z: 146.0 [M+H]+ (for 35Cl isotope), 148.0 [M+H]+ (for 37Cl isotope). Characteristic 3:1 chlorine isotopic pattern.

Figure 3: Quality Control decision tree for batch release.

Applications in Drug Discovery

This compound is a "privileged scaffold" in medicinal chemistry due to its ability to participate in multiple reaction types:

-

Nucleophilic Substitution (SNAr): The C6-chlorine is highly reactive toward amines, thiols, and alkoxides, allowing the introduction of diversity at the 6-position.

-

Cyclization: The adjacent 4-amino and 5-hydroxyl groups allow for the formation of oxazolopyrimidines (via reaction with aldehydes/ketones) or fused tricyclic systems .

-

Antiviral Research: Structurally analogous to the core of Favipiravir (T-705) and other RNA-dependent RNA polymerase inhibitors.

Safety & Handling (GHS)

-

Signal Word: WARNING

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid dust inhalation.

-

Storage: Store at -20°C under inert atmosphere. Hygroscopic.

References

-

PubChem. (2025).[5] 4-Amino-6-chloropyrimidin-5-ol (Compound Summary). National Library of Medicine. [Link]

-

MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank.[6] [Link][7][8][9][3][4][6][10]

Sources

- 1. CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds - Google Patents [patents.google.com]

- 2. CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds - Google Patents [patents.google.com]

- 3. rsc.org [rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. 4-Amino-6-chloropyrimidin-5-ol | C4H4ClN3O | CID 13012885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-Amino-N-(6-chloro-5-methoxypyrimidin-4-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. WO2004007466A1 - Method for producing highly pure crystalline 4-amino-5,6-dimethoxypyrimidine - Google Patents [patents.google.com]

Pharmacophore analysis of 4-Amino-6-chloropyrimidin-5-ol hydrochloride

An In-Depth Technical Guide to the Pharmacophore Analysis of 4-Amino-6-chloropyrimidin-5-ol hydrochloride

This guide provides a comprehensive, technically-grounded framework for conducting a pharmacophore analysis of this compound. It is designed for researchers, scientists, and drug development professionals seeking to understand and apply pharmacophore modeling in their discovery pipelines. This document moves beyond a simple recitation of steps to explain the underlying scientific rationale, ensuring a robust and insightful application of the methodology.

Introduction: The Rationale for Pharmacophore Analysis

This compound is a substituted pyrimidine, a scaffold of significant interest in medicinal chemistry.[1][2] Pyrimidine derivatives are known to interact with a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes involved in nucleotide metabolism.[3][4][5] The core challenge in drug discovery is to understand the specific molecular features that govern a compound's interaction with its biological target. This is precisely where pharmacophore analysis becomes an indispensable tool.

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure the optimal supramolecular interactions with a specific biologic target and to trigger (or block) its biological response.[6] By identifying the essential features of a molecule like this compound—such as hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings—we can build a 3D model that serves as a template for the discovery of novel, potent, and selective modulators.

This guide will detail both ligand-based and structure-based approaches to pharmacophore modeling, using this compound as our central case study.

Foundational Knowledge and Data Preparation

Before embarking on a pharmacophore modeling study, a thorough understanding of the subject molecule is critical.

Physicochemical Properties of this compound

A summary of the key computed properties for the parent compound, 4-Amino-6-chloropyrimidin-5-ol, is presented below. These properties influence its behavior in biological systems and are crucial for interpreting the resulting pharmacophore models.

| Property | Value | Source |

| Molecular Formula | C4H4ClN3O | PubChem[7] |

| Molecular Weight | 145.55 g/mol | PubChem[7] |

| XLogP3 | 0.5 | PubChem[7] |

| Hydrogen Bond Donor Count | 2 | PubChem[7] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[7] |

Table 1: Key physicochemical properties of 4-Amino-6-chloropyrimidin-5-ol.

Data Curation and Preparation

The quality of a pharmacophore model is directly dependent on the quality of the input data.

Ligand Preparation Protocol:

-

Obtain 3D Structure: The 3D structure of this compound can be generated from its 2D representation using a molecular modeling software package (e.g., Schrödinger's Maestro, MOE, Discovery Studio).

-

Energy Minimization: The initial 3D structure must be subjected to energy minimization to obtain a low-energy, stable conformation. This is typically achieved using a molecular mechanics force field such as OPLS3e or MMFF94. The rationale here is to ensure that the starting conformation is sterically and electronically favorable, providing a realistic representation of the molecule.

-

Protonation State and Tautomer Generation: At physiological pH (typically modeled at 7.4), the amino and hydroxyl groups of the molecule can exist in different protonation states and tautomeric forms. It is crucial to generate all plausible states, as the biologically active form may not be the lowest energy state in isolation. Software like LigPrep (Schrödinger) or the Protonate 3D tool (MOE) are indispensable for this step.

Methodologies: Ligand-Based vs. Structure-Based Approaches

The choice between a ligand-based and a structure-based approach depends entirely on the available data.

-

Ligand-Based Pharmacophore Modeling: This approach is employed when a set of active compounds is known, but the 3D structure of the biological target is not. The fundamental principle is that molecules with similar biological activity share common chemical features arranged in a similar 3D geometry.[6]

-

Structure-Based Pharmacophore Modeling: When the 3D structure of the target protein (ideally co-crystallized with a ligand) is available, a more precise pharmacophore model can be generated. This model is derived from the key interactions observed between the ligand and the amino acid residues in the binding pocket.[8]

The following diagram illustrates the decision-making process for selecting the appropriate pharmacophore modeling strategy.

Caption: Decision workflow for selecting a pharmacophore modeling approach.

A Hypothetical Case Study: Generating a Pharmacophore Model for this compound as a Kinase Inhibitor

For the purpose of this guide, we will hypothesize that this compound is an inhibitor of a hypothetical kinase, "Kinase X". We will proceed with a structure-based approach, assuming a crystal structure of Kinase X in complex with a ligand is available.

Structure-Based Pharmacophore Modeling Workflow

The following protocol outlines the steps to generate a pharmacophore model from a protein-ligand complex.

Protocol:

-

Obtain and Prepare the Protein Structure:

-

Download the crystal structure of Kinase X from the Protein Data Bank (PDB).

-

Using a tool like the Protein Preparation Wizard (Schrödinger), perform the following steps:

-

Remove water molecules that are not involved in key interactions.

-

Add hydrogens and assign correct bond orders.

-

Optimize the hydrogen bond network.

-

Perform a restrained energy minimization of the protein structure to relieve any steric clashes. This step is crucial for ensuring a physically realistic model of the binding site.

-

-

-

Generate the Pharmacophore Model:

-

Define the binding site based on the co-crystallized ligand.

-

Use a pharmacophore generation tool (e.g., Phase or e-Pharmacophore in Schrödinger) to automatically identify key interactions between the ligand and the protein. These interactions will be translated into pharmacophore features.

-

Common features for a kinase inhibitor would include:

-

Hydrogen Bond Acceptor (HBA): Interacting with the hinge region backbone amides.

-

Hydrogen Bond Donor (HBD): Interacting with backbone carbonyls or key residues.

-

Aromatic Ring (AR): Often involved in π-π stacking interactions with aromatic residues like Phenylalanine or Tyrosine.

-

Hydrophobic Group (HY): Occupying a hydrophobic pocket within the binding site.

-

-

The output will be a 3D arrangement of these features with specific geometric constraints (distances and angles).

-

The logical flow of this process is depicted in the diagram below.

Caption: Workflow for structure-based pharmacophore model generation.

Model Validation: A Self-Validating System

A pharmacophore model is only useful if it can distinguish between active and inactive compounds.

Validation Protocol:

-

Compile a Test Set: Create a dataset containing:

-

A set of known active inhibitors of Kinase X (ideally with a range of potencies).

-

A set of decoy molecules: compounds with similar physicochemical properties to the actives but known to be inactive.

-

-

Screen the Test Set: Use the generated pharmacophore model to screen the test set. A molecule is considered a "hit" if it can match the pharmacophore features.

-

Evaluate Performance: Calculate key metrics to assess the model's predictive power.

| Metric | Formula | Description |

| Sensitivity | TP / (TP + FN) | The ability of the model to identify true actives. |

| Specificity | TN / (TN + FP) | The ability of the model to reject true inactives. |

| Accuracy | (TP + TN) / (TP + TN + FP + FN) | The overall correctness of the model. |

Table 2: Key metrics for pharmacophore model validation. (TP = True Positives, TN = True Negatives, FP = False Positives, FN = False Negatives)

A robust model will have high sensitivity and specificity, indicating its utility for virtual screening.

Application in Drug Discovery: Virtual Screening

The primary application of a validated pharmacophore model is to screen large compound libraries to identify novel hits.

Virtual Screening Protocol:

-

Library Preparation: Obtain a large database of compounds (e.g., ZINC, Enamine REAL). Prepare this library by generating 3D conformers and appropriate protonation states for each molecule.

-

Pharmacophore Screening: Use the validated pharmacophore model as a 3D query to rapidly screen the prepared library. This step will filter out the vast majority of molecules that do not match the required features.

-

Post-Screening Filtering (Docking): The hits from the pharmacophore screen should be subjected to molecular docking into the binding site of Kinase X. This provides a more detailed analysis of the binding mode and allows for scoring and ranking of the hits. The rationale for this hierarchical approach is that pharmacophore screening is very fast, while docking is more computationally intensive.

-

Hit Selection: The top-ranked compounds from docking can then be visually inspected for favorable interactions and prioritized for acquisition and biological testing.

This multi-step process significantly enriches the hit rate compared to random screening, saving considerable time and resources.

Conclusion and Future Directions

, as outlined in this guide, provides a powerful, rational approach to drug discovery. By abstracting the key chemical features required for biological activity, we can move beyond a single molecule to explore a much wider chemical space for novel therapeutics.

Future work would involve synthesizing and testing the high-priority hits identified through this in-silico workflow. The biological data from these new compounds can then be used to further refine the pharmacophore model in an iterative process, continuously improving our understanding of the structure-activity relationship and guiding the design of the next generation of inhibitors.

References

-

Pharmacophore modeling and 3D-QSAR studies of 2,4-disubstituted pyrimidine derivatives as Janus kinase 3 inhibitors. World Scientific Publishing. [Link]

-

Pharmacophore Optimization using Pharmacophore Mapping, QSAR, Docking, and ADMET Screening of Novel Pyrimidines Derivatives as Anticancer DNA Inhibitors. Bentham Science Publishers. [Link]

-

Application of 3D-QSAR, Pharmacophore, and Molecular Docking in the Molecular Design of Diarylpyrimidine Derivatives as HIV-1 Nonnucleoside Reverse Transcriptase Inhibitors. PubMed. [Link]

-

Pharmacophore Modeling, 3D QSAR, Molecular Dynamics Studies and Virtual Screening on Pyrazolopyrimidines as anti-Breast Cancer Agents. Taylor & Francis. [Link]

-

Virtual screening, structure based pharmacophore mapping, and molecular simulation studies of pyrido[2,3-d]pyrimidines as selective thymidylate synthase inhibitors. PubMed. [Link]

-

4-Amino-6-chloropyrimidin-5-ol. PubChem. [Link]

-

Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. PMC. [Link]

-

Lead compound discovery using pharmacophore-based models of small-molecule metabolites from human blood as inhibitor cellular en. Latin American Journal of Pharmacy. [Link]

-

Drug Design by Pharmacophore and Virtual Screening Approach. MDPI. [Link]

-

Pharmacophores – Knowledge and References. Taylor & Francis. [Link]

-

structure-based pharmacophore model: Topics by Science.gov. Science.gov. [Link]

Sources

- 1. CAS 5305-59-9: 4-Amino-6-chloropyrimidine | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. worldscientific.com [worldscientific.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Virtual screening, structure based pharmacophore mapping, and molecular simulation studies of pyrido[2,3-d]pyrimidines as selective thymidylate synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. 4-Amino-6-chloropyrimidin-5-ol | C4H4ClN3O | CID 13012885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

The 5-Hydroxy Pivot: A Technical Guide to 4-Amino-6-chloropyrimidin-5-ol Hydrochloride

The following technical guide details the synthesis, historical evolution, and critical application of 4-Amino-6-chloropyrimidin-5-ol hydrochloride , a high-value pharmacophore intermediate.

Executive Summary

Compound: this compound CAS (Free Base): 38953-42-3 Role: Critical Scaffold for Bruton’s Tyrosine Kinase (BTK) Inhibitors (e.g., Remibrutinib).[1][2]

In the landscape of modern medicinal chemistry, 4-Amino-6-chloropyrimidin-5-ol represents a "linchpin" intermediate. Structurally, it offers three distinct vectors for diversification: a nucleophilic hydroxyl group at C5 (for ether linkages), an electrophilic chlorine at C6 (for Suzuki-Miyaura couplings), and a hydrogen-bond donor at C4 (critical for kinase hinge binding).

Historically derived from antimalarial chemistry, this molecule has been repurposed as the core scaffold for next-generation covalent kinase inhibitors and PROTACs (Proteolysis Targeting Chimeras). This guide explores its synthesis, the logic behind its process chemistry, and its pivotal role in drug development.[2]

Part 1: Historical Evolution & Discovery

From Antimalarials to Immunotherapy

The history of 4-Amino-6-chloropyrimidin-5-ol is a case study in chemical exaptation—repurposing existing structures for new biological targets.

-

The Sulfadoxine Era (1960s-1970s): The chemical lineage of this compound traces back to the synthesis of Sulfadoxine , a long-acting sulfonamide antimalarial. The industrial route for Sulfadoxine involved the intermediate 4-amino-6-chloro-5-methoxypyrimidine (CAS 5018-41-7).[3] In the antimalarial pathway, this intermediate was treated with sodium methoxide to generate a dimethoxy pyrimidine.[4]

-

The Kinase Revolution (2010s-Present): With the rise of targeted covalent inhibitors, researchers at Novartis and other major pharmaceutical entities revisited this scaffold. They required a pyrimidine that could bind to the ATP-binding pocket of BTK (Bruton's Tyrosine Kinase) while presenting a handle for a solubilizing side chain.

-

The Pivot: Instead of methoxylating the C6-chlorine (as in Sulfadoxine), chemists diverted the pathway. They retained the C6-chlorine for subsequent cross-coupling and demethylated the C5-methoxy group to reveal the hydroxyl functionality.

-

Result: This yielded 4-Amino-6-chloropyrimidin-5-ol, allowing for the attachment of complex linkers via Mitsunobu chemistry, a key step in the synthesis of Remibrutinib (LOU064) .

-

Visualizing the Divergence

The following diagram illustrates how the modern inhibitor pathway diverges from the classical antimalarial route.

Caption: Divergence of the 5-hydroxy scaffold synthesis from the classical Sulfadoxine antimalarial pathway.

Part 2: Synthesis & Process Chemistry

The synthesis of the hydrochloride salt involves a multi-step sequence designed to balance the reactivity of the pyrimidine ring. Direct chlorination of a 5-hydroxy pyrimidine is often non-selective; therefore, the methoxy-protection strategy is the industry standard.

Reaction Scheme Summary

| Step | Reactants | Reagents/Conditions | Intermediate Formed |

| 1 | Dimethyl methoxymalonate + Formamidine | NaOMe, MeOH, Reflux | 5-Methoxy-4,6-dihydroxypyrimidine |

| 2 | Intermediate 1 | POCl3, PhNEt2 (Cat.) | 4,6-Dichloro-5-methoxypyrimidine |

| 3 | Intermediate 2 | NH3 (aq/gas), THF/MeOH | 4-Amino-6-chloro-5-methoxypyrimidine |

| 4 | Intermediate 3 | BBr3 (DCM) or HBr (AcOH) | 4-Amino-6-chloropyrimidin-5-ol |

| 5 | Free Base | HCl (gas/ether) | Hydrochloride Salt |

Detailed Protocol: The Demethylation Step

The most critical step is the conversion of the methoxy ether to the free phenol (Step 4), as the chlorine atom at C6 is susceptible to hydrolysis under harsh conditions.

Objective: Selective cleavage of the O-methyl bond without hydrolyzing the C-Cl bond.

Materials:

-

Substrate: 4-Amino-6-chloro-5-methoxypyrimidine (1.0 eq)

-

Reagent: Boron Tribromide (BBr3), 1.0 M in DCM (3.0 eq)

-

Solvent: Anhydrous Dichloromethane (DCM)

Methodology:

-

Preparation: Charge a flame-dried 3-neck flask with 4-Amino-6-chloro-5-methoxypyrimidine and anhydrous DCM under nitrogen atmosphere. Cool the suspension to 0°C .

-

Expert Insight: The starting material is sparingly soluble in DCM. The reaction proceeds as a slurry initially.

-

-

Addition: Dropwise add BBr3 solution over 30 minutes. Maintain internal temperature < 5°C.

-

Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 12–16 hours.

-

Monitoring: Monitor by HPLC. The disappearance of the methoxy peak and the appearance of the more polar phenol peak indicates completion.

-

-

Quenching (Critical): Cool the mixture back to 0°C. Slowly add MeOH.

-

Caution: Exothermic reaction. Evolution of HBr gas and methyl bromide.

-

-

Isolation: Concentrate the solvent in vacuo. The residue is often a hydrobromide salt complex.

-

Salt Exchange (to HCl):

-

Resuspend the residue in water/methanol.[6] Neutralize with NaHCO3 to precipitate the free base. Filter and dry.

-

Resuspend the free base in 1,4-dioxane or ethanol. Add 4M HCl in dioxane (1.1 eq). Stir for 1 hour.

-

Filter the white crystalline solid: This compound .

-

Part 3: Technical Application in Drug Discovery

Why is this specific substitution pattern (4-NH2, 5-OH, 6-Cl) so valuable? It allows for orthogonal functionalization .

The 5-OH Vector (Solubility & Geometry)

In Remibrutinib synthesis, the 5-hydroxyl group is reacted via a Mitsunobu reaction with N-Boc-N-methyl-2-hydroxyethylamine.

-

Why: This installs a flexible linker that positions the acrylamide "warhead" (added later) to covalently modify Cysteine-481 in the BTK active site.

-

Protocol Note: The 5-OH is acidic enough (pKa ~9) for efficient Mitsunobu coupling or alkylation with alkyl halides.

The 6-Cl Vector (Scaffold Extension)

The chlorine atom serves as a handle for Suzuki-Miyaura cross-coupling .

-

Why: It allows the attachment of the central phenyl ring (e.g., 5-fluoro-2-methylphenyl moiety).

-

Selectivity: The 6-Cl is less reactive than the 5-OH towards nucleophiles, but highly reactive towards Pd-catalysts, allowing for sequential assembly.

The 4-NH2 Vector (Binding Affinity)

The amino group remains untouched throughout the synthesis.

-

Why: It serves as a critical Hydrogen Bond Donor to the hinge region of the kinase (specifically interacting with the backbone of Glu-475 or similar residues in BTK).

Workflow Diagram: Remibrutinib Assembly

Caption: The stepwise assembly of Remibrutinib utilizing the orthogonal reactivity of the 5-ol and 6-chloro positions.

Part 4: Analytical Characterization

To ensure the integrity of the synthesized hydrochloride salt, the following specifications must be met:

| Test | Specification | Method |

| Appearance | White to off-white crystalline powder | Visual |

| Purity | > 98.0% | HPLC (C18, Acetonitrile/Water + TFA) |

| 1H NMR | Consistent with structure | DMSO-d6 (Signals: ~8.0 ppm Ar-H, Broad NH2) |

| Chloride Content | 18.0% - 20.0% (Theoretical for HCl salt) | Argentometric Titration |

| Solubility | Soluble in DMSO, Water (moderate); Insoluble in DCM | Visual |

References

-

Remibrutinib Synthesis & Application

-

BTK Inhibitor Chemistry

-

Historical Sulfadoxine/Pyrimidine Chemistry

-

GuideChem. "Sulfadoxine Synthesis and Precursors."[4] (Detailing the methoxy-pyrimidine route).

-

-

Patent Literature (Process Chemistry)

- Google Patents. "WO2024069507A1 - Synthesis methods and intermediates for the production of remibrutinib."

-

Compound Data & Safety

Sources

- 1. WO2024069507A1 - Synthesis methods and intermediates for the production of remibrutinib - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. Carbone Scientific CO.,LTD [carbonesci.com]

- 4. Page loading... [guidechem.com]

- 5. WO2025103502A1 - Compounds and methods of treating cancers - Google Patents [patents.google.com]

- 6. WO2004007466A1 - Method for producing highly pure crystalline 4-amino-5,6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 7. newdrugapprovals.org [newdrugapprovals.org]

- 8. Sulfadoxine synthesis - chemicalbook [chemicalbook.com]

- 9. 4-Amino-6-chloropyrimidin-5-ol | C4H4ClN3O | CID 13012885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-Amino-6-chloropyrimidin-5-ol | C4H4ClN3O | CID 13012885 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Using 4-Amino-6-chloropyrimidin-5-ol hydrochloride as a pharmaceutical intermediate

An Application Guide to 4-Amino-6-chloropyrimidin-5-ol hydrochloride in Pharmaceutical Synthesis

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of this compound, a key heterocyclic building block. We delve into its fundamental physicochemical properties, core reactivity, and its application in the synthesis of high-value pharmaceutical targets, particularly kinase inhibitors. This guide offers not just step-by-step protocols but also the underlying chemical principles and mechanistic insights required for successful reaction optimization and troubleshooting. By grounding our discussion in established chemical literature and providing clear, visual workflows, we aim to empower chemists to effectively leverage this versatile intermediate in their drug discovery programs.

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, including anticancer and antiviral agents.[1][2] Its prevalence stems from its ability to act as a bioisostere for purines and its capacity to form multiple hydrogen bonds, enabling potent and selective interactions with biological targets like enzyme active sites. This compound emerges as a particularly valuable intermediate due to its trifunctional nature—possessing amino, hydroxyl, and chloro groups—which allows for sequential and regioselective modifications to build molecular complexity. This guide focuses on its application in constructing scaffolds for kinase inhibitors, a critical class of therapeutics in oncology and immunology.[3][4]

Compound Profile: Properties and Safety

A thorough understanding of the starting material is paramount for both safety and experimental success. Below are the key physicochemical properties and safety considerations for this compound.

Physicochemical Data

| Property | Value | Reference(s) |

| CAS Number | 1956307-44-0 | [5] |

| Molecular Formula | C₄H₅Cl₂N₃O | [6] |

| Molecular Weight | 182.01 g/mol | [6] |

| Appearance | Solid | [7] |

| Melting Point | 214-219 °C | [7] |

Safety and Handling

As with all laboratory chemicals, this compound and its related compounds must be handled with appropriate care.[8]

| Hazard Class | Statement | Precautionary Measures |

| Acute Toxicity | Harmful if swallowed.[9] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[10] |

| Skin Irritation | Causes skin irritation.[9] | Wear protective gloves and clothing. Wash with plenty of soap and water if contact occurs.[11] |

| Eye Irritation | Causes serious eye irritation.[9] | Wear eye/face protection. Rinse cautiously with water for several minutes if contact occurs.[11] |

| Respiratory Irritation | May cause respiratory irritation.[9] | Avoid breathing dust. Use only in a well-ventilated area.[10] |

Personal Protective Equipment (PPE): Always use in a chemical fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.[8]

Core Reactivity and Mechanistic Insights

The synthetic versatility of 4-Amino-6-chloropyrimidin-5-ol stems from the distinct reactivity of its functional groups. The chlorine atom at the C6 position is the primary site for modification via Nucleophilic Aromatic Substitution (SₙAr).

Causality of Reactivity: The pyrimidine ring is inherently electron-deficient due to the two electronegative nitrogen atoms. This deficiency is further amplified by the electron-withdrawing chloro and hydroxyl groups, making the ring susceptible to attack by nucleophiles. The C6 position is particularly activated for SₙAr reactions.[12][13] The amino and hydroxyl groups can also be functionalized, but this typically requires different reaction conditions, allowing for a controlled, stepwise synthesis.

Caption: Key reactive sites on the 4-Amino-6-chloropyrimidin-5-ol scaffold.

Application Note: Synthesis of Kinase Inhibitor Scaffolds

A predominant application of this intermediate is in the synthesis of substituted aminopyrimidines, a core structure in many kinase inhibitors.[14] The general strategy involves a two-stage process: first, the displacement of the C6-chloro group with a carefully chosen amine, which often serves as the "hinge-binding" moiety of the inhibitor. Second, further diversification can occur at the other positions to enhance potency and selectivity.

Caption: General workflow for synthesizing kinase inhibitor precursors.

Detailed Experimental Protocols

Protocol 1: Synthesis of N⁶-Phenyl-4-amino-pyrimidin-5-ol via SₙAr Reaction

This protocol details a representative SₙAr reaction using aniline as the nucleophile. This reaction forms a key diarylamine-like scaffold present in many kinase inhibitors.

Rationale for Experimental Choices:

-

Solvent: Dioxane is chosen for its high boiling point, which facilitates the SₙAr reaction, often requiring elevated temperatures.[15]

-

Base: Diisopropylethylamine (DIPEA) is a non-nucleophilic organic base used to neutralize the HCl salt of the starting material and the HCl generated during the reaction, driving the equilibrium towards the product.[15]

-

Inert Atmosphere: While not always strictly necessary, performing the reaction under nitrogen minimizes potential oxidation of the electron-rich aniline and aminopyrimidinol at high temperatures.

Materials & Reagents:

-

This compound

-

Aniline (freshly distilled)

-

Diisopropylethylamine (DIPEA)

-

1,4-Dioxane (anhydrous)

-

Ethyl acetate (EtOAc)

-